



Structure and IUPAC name of para-methyl 4anilino-1-boc-piperidine

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Compound of Interest		
Compound Name:	Para-methyl 4-anilino-1-boc- piperidine	
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A Technical Guide to tert-Butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, a key chemical intermediate. It includes its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its relevance in synthetic chemistry, particularly as a precursor to fentanyl-related compounds.

Chemical Structure and Nomenclature

The compound, commonly known as para-methyl 4-anilino-1-Boc-piperidine, is a derivative of 4-anilinopiperidine. The "para-methyl" designation indicates a methyl group at the paraposition (position 4) of the aniline ring. The nitrogen of the piperidine ring is protected by a tertbutoxycarbonyl (Boc) group.

IUPAC Name:tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.[1] Synonyms: pmethyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Bocpiperidine.[1][2]

The chemical structure is as follows:



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Physicochemical Properties

The key properties of **para-methyl 4-anilino-1-Boc-piperidine** are summarized in the table below. For comparative purposes, data for the corresponding ortho- and meta-isomers are also included.

Property	para-methyl Isomer	meta-methyl Isomer	ortho-methyl Isomer
Formal Name	4-[(4-methylphenyl)amino]- 1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]	4-[(3-methylphenyl)amino]- 1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[3]	tert-butyl 4-(2- methylanilino)piperidin e-1-carboxylate[4]
CAS Number	501673-99-0[1]	679409-60-0[3]	1154101-90-2[4]
Molecular Formula	C17H26N2O2[1]	C17H26N2O2[3]	C17H26N2O2[4]
Formula Weight	290.4 g/mol [1]	290.4 g/mol [3]	290.4 g/mol [4]
Purity	≥98%[1]	Not Specified	Not Specified
SMILES	O=C(OC(C) (C)C)N(CC1)CCC1NC 2=CC=C(C)C=C2[1]	O=C(OC(C) (C)C)N(CC1)CCC1NC 2=CC=CC(C)=C2[3]	CC1=CC=CC=C1NC2 CCN(CC2)C(=O)OC(C)(C)C
InChI Key	VIQBBHKRRVSVDA- UHFFFAOYSA-N[1]	DPSZFTDDJZNGLN- UHFFFAOYSA-N[3]	Not Specified



Experimental Protocols

This compound is categorized as an analytical reference standard and a precursor in the synthesis of fentanyl-related compounds.[1][2] A common and efficient method for its synthesis is reductive amination.

Objective: To synthesize tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate from 1-Boc-4-piperidone and p-toluidine.

Materials:

- 1-Boc-4-piperidone
- p-Toluidine (4-methylaniline)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (glacial)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: To a round-bottom flask, add 1-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq). Dissolve the reactants in a suitable solvent such as DCM or DCE.
- Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.

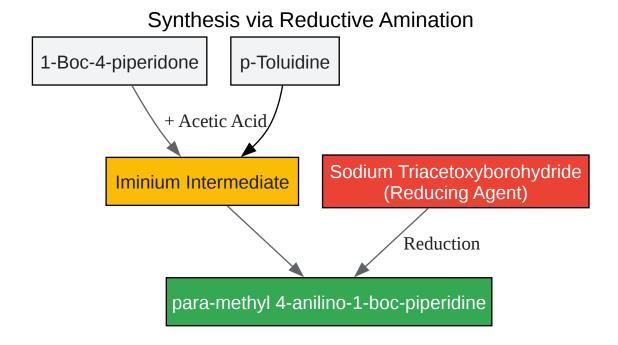


- Stirring: Stir the mixture at room temperature for 1-2 hours.
- Addition of Reducing Agent: Slowly add the reducing agent, sodium triacetoxyborohydride
 (1.5 eq), to the mixture portion-wise. This reagent is preferred for its mildness and selectivity.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
 the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure tert-butyl 4-((4-methylphenyl)amino)piperidine-1carboxylate.

Visualized Workflows and Pathways Synthesis Workflow

The logical flow for the synthesis of the title compound via reductive amination is depicted below.





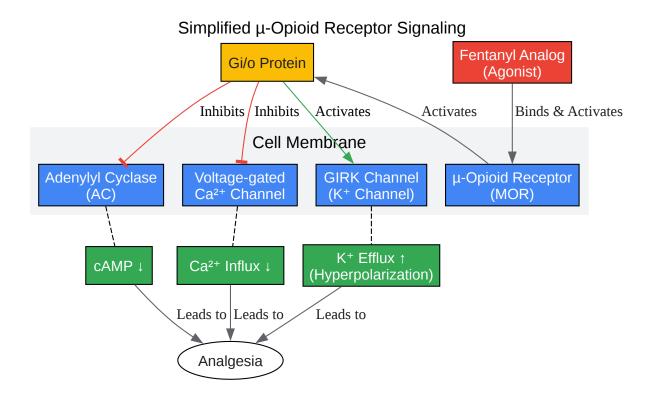
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Caption: Reductive amination workflow for synthesis.

Biological Context: µ-Opioid Receptor Signaling

The title compound is a known precursor for fentanyl analogs. Fentanyl and its derivatives are potent agonists of the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The simplified signaling pathway initiated by the activation of MOR is shown below.





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Caption: Downstream effects of μ -opioid receptor activation.

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